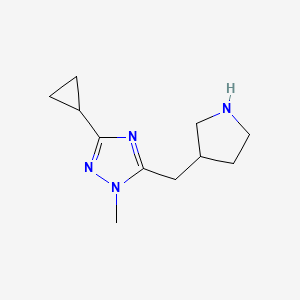
3-Cyclopropyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Cyclopropyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole is a useful research compound. Its molecular formula is C11H18N4 and its molecular weight is 206.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Cyclopropyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole (CAS: 1482129-01-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological evaluation, and various biological activities based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H18N4, with a molecular weight of approximately 206.29 g/mol. The compound features a triazole ring, which is known for its diverse pharmacological properties.
Synthesis
The synthesis of triazole derivatives typically involves the use of click chemistry, which allows for efficient formation under mild conditions. The specific synthetic route for this compound has not been extensively documented in the available literature but likely follows established methods for triazole synthesis.
Pharmacological Evaluation
Recent studies highlight the pharmacological potential of triazole derivatives. For instance, a study evaluated a series of novel triazole-pyrimidine hybrid compounds and reported their promising neuroprotective and anti-inflammatory properties. These compounds showed significant inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated human microglia cells .
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects may involve the modulation of signaling pathways related to inflammation and apoptosis. The inhibition of endoplasmic reticulum (ER) stress has been particularly noted in related compounds .
Case Studies and Research Findings
In one notable study, triazole derivatives were tested for their neuroprotective effects in vitro. The results indicated that certain derivatives significantly reduced the expression of apoptosis markers in neuronal cell lines following oxygen-glucose deprivation conditions . This suggests that compounds like this compound could be further explored for their therapeutic potential in neurodegenerative diseases.
Properties
Molecular Formula |
C11H18N4 |
|---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
3-cyclopropyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1,2,4-triazole |
InChI |
InChI=1S/C11H18N4/c1-15-10(6-8-4-5-12-7-8)13-11(14-15)9-2-3-9/h8-9,12H,2-7H2,1H3 |
InChI Key |
ZTTPJAIPWXWNBR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C2CC2)CC3CCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















